Methyl 4-(bromomethyl)nicotinate hydrobromide
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Overview
Description
Methyl 4-(bromomethyl)nicotinate hydrobromide is a chemical compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . It is a derivative of nicotinic acid and is commonly used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)nicotinate hydrobromide can be synthesized through the bromination of methyl nicotinate. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methyl group at the 4-position of the nicotinate ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)nicotinate hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of methyl nicotinate.
Scientific Research Applications
Methyl 4-(bromomethyl)nicotinate hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)nicotinate hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules. This interaction can lead to the modification of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.
Ethyl 4-(bromomethyl)nicotinate: Similar to Methyl 4-(bromomethyl)nicotinate hydrobromide but with an ethyl ester group.
4-(Bromomethyl)nicotinic acid: A carboxylic acid derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific bromomethyl substitution at the 4-position of the nicotinate ring, which imparts distinct reactivity and properties compared to other nicotinate derivatives. This uniqueness makes it valuable in targeted chemical synthesis and research applications .
Properties
IUPAC Name |
methyl 4-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-5-10-3-2-6(7)4-9;/h2-3,5H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWNFAKFWQIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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